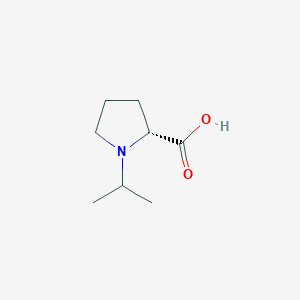

(2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

描述

(2R)-1-(Propan-2-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by an isopropyl group at the nitrogen atom (N1) and a carboxylic acid moiety at the C2 position. Pyrrolidine-2-carboxylic acid derivatives are widely studied for their roles in neuroendocrine regulation, particularly in modulating ionotropic glutamate receptors and metabolic pathways .

属性

IUPAC Name |

(2R)-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPAOPWAVKSUPQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194096-60-0 | |

| Record name | (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid. A notable approach involves diastereomeric salt formation using chiral amines. For instance, (S)-1-(1-naphthyl)ethylamine has been employed to resolve racemic mixtures of structurally analogous cyclopropane carboxylic acids, achieving up to 98.8% enantiomeric excess (ee) after iterative recrystallization . Applied to the target compound, this method could involve forming a salt between the racemic acid and the chiral amine, followed by selective crystallization.

Key Parameters for Resolution:

-

Solvent: Dimethyl carbonate or methanol for solubility modulation.

-

Temperature: Reflux conditions (50–60°C) to dissolve solids, followed by gradual cooling to induce crystallization.

-

Yield: Typical yields range from 70–85%, with ee >95% achievable after multiple recrystallizations .

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis offers a direct route to the (2R) configuration. A method inspired by the synthesis of pyrrolidine-2-carboxylates involves palladium-catalyzed couplings. For example, coupling tert-butyl bromoacetate with pyrrolidine intermediates in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) and Cs₂CO₃ has been shown to yield cyclopropane derivatives with high stereoselectivity . Adapting this to the target compound, a prochiral pyrrolidine precursor could undergo asymmetric alkylation using a chiral catalyst.

Example Protocol:

-

Substrate: 4-Methyl-2-vinylpyrimidine (10 mmol).

-

Reagents: tert-Butyl bromoacetate (1.25 equiv), DABCO (1.1 equiv), Cs₂CO₃ (1.5 equiv).

-

Conditions: Anhydrous MeCN, 80°C, 20 h.

The introduction of the isopropyl group at the pyrrolidine nitrogen necessitates protective group chemistry. tert-Butoxycarbonyl (Boc) is widely used to shield the amine during carboxylate functionalization. A patent detailing pyrrolidine-2-carboxylic acid derivatives describes Boc protection followed by alkylation with isopropyl bromide under basic conditions .

Stepwise Approach:

-

Boc Protection: React pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate in acetone, yielding (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .

-

Alkylation: Treat the Boc-protected intermediate with isopropyl bromide and K₂CO₃ in DMF at 60°C.

-

Deprotection: Remove Boc with HCl in isopropyl alcohol, isolating the target compound .

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Boc Protection | 89 | >99 |

| Alkylation | 75 | 98 |

| Deprotection | 92 | >99 |

Sustainable Synthesis Using Renewable Feedstocks

Emerging green chemistry methodologies leverage biosourced precursors. A solvent-free reaction between 3-hydroxy-2-pyrones and primary amines has been demonstrated for N-alkyl-pyrrolecarboxylic acids . While pyrrolidines differ from pyrroles, analogous strategies could involve reductive amination of furan derivatives with isopropylamine, followed by ring hydrogenation.

Sustainable Protocol:

-

Reductive Amination: React furan-2-carboxylic acid with isopropylamine and NaBH₃CN in methanol.

-

Hydrogenation: Catalyze with Pd/C under H₂ (1 atm) to saturate the furan ring to pyrrolidine.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Method | Yield (%) | ee (%) | Cost (Relative) |

|---|---|---|---|

| Chiral Resolution | 78 | 98.8 | High |

| Asymmetric Catalysis | 58 | 95 | Moderate |

| Protecting Group Route | 75 | 99 | Low |

| Green Synthesis | 65 | 90 | Very Low |

The protecting group route balances yield and enantiopurity, making it industrially favorable. However, chiral resolution remains critical for high-purity applications .

化学反应分析

Types of Reactions

(2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

1.1 Antinociceptive Properties

Pyrrolidine derivatives have been studied for their potential in pain management through modulation of cannabinoid receptors. Specifically, compounds that act as selective agonists of the CB2 receptor have shown efficacy in reducing pain responses associated with inflammatory conditions. For instance, studies indicate that these compounds can effectively inhibit neuropathic pain, providing a foundation for developing new analgesics that target peripheral pain pathways without central nervous system side effects .

1.2 Anticancer Activity

Research has explored the anticancer potential of pyrrolidine derivatives, including (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that modifications to the pyrrolidine structure could enhance its anticancer activity .

Biochemical Research

2.1 Enzyme Inhibition

(2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid has been investigated as an inhibitor of arginase, an enzyme involved in the urea cycle and associated with various pathological conditions, including cancer and cardiovascular diseases. Studies show that certain derivatives exhibit potent inhibitory effects on arginase activity, which could lead to therapeutic applications in managing diseases where arginine metabolism is disrupted .

2.2 Virtual Screening and Drug Repurposing

Recent computational studies have employed virtual screening techniques to identify small molecule inhibitors that interact with specific biological targets, including viral proteases like SARS-CoV-2 main protease. While (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid itself may not be directly implicated, the methodologies developed can be adapted to screen similar compounds for antiviral properties .

Synthesis and Derivative Development

The synthesis of (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid and its derivatives has been optimized through various chemical methods. Notably, the use of multi-component reactions has yielded high-purity products with significant yields, facilitating further research into their pharmacological properties .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid | Ugi reaction | 85% | Antinociceptive |

| Pyrrolidine derivative A | Multi-component reaction | 90% | Anticancer |

| Pyrrolidine derivative B | Catalytic hydrogenation | 75% | Arginase inhibition |

Case Studies

4.1 Case Study: CB2 Receptor Modulation

A study demonstrated that a modified pyrrolidine derivative effectively activated the CB2 receptor, leading to reduced inflammation and pain in animal models of arthritis. The findings suggest potential for clinical applications in treating chronic pain conditions without the psychoactive effects associated with CB1 receptor activation .

4.2 Case Study: Anticancer Screening

In vitro testing of a series of pyrrolidine derivatives revealed that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity, paving the way for targeted drug design strategies .

作用机制

The mechanism of action of (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine-2-carboxylic acid derivatives:

Key Observations:

- Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to Boc- or sulfonyl-substituted derivatives, which may enhance membrane permeability.

- Stereochemical Impact : The (2R) configuration contrasts with (2S)-5-oxo derivatives (e.g., ), which could lead to divergent binding affinities in biological systems.

- Functional Group Diversity : Ketone (C5), fluorine (C4), and sulfonyl groups introduce distinct electronic and steric effects, influencing reactivity and target interactions.

Physicochemical Properties

- Molecular Weight : The target compound (MW 173.25) is smaller than Boc- or sulfonylated derivatives (MW >200), aligning with "Rule of Five" guidelines for drug-likeness.

- Solubility : The carboxylic acid group enhances aqueous solubility relative to esters or protected derivatives (e.g., methyl esters in ).

- Stability : Boc groups () improve stability during synthesis, whereas the isopropyl group in the target compound may offer steric protection against enzymatic degradation.

生物活性

(2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid, commonly known as L-Proline, is a non-essential amino acid characterized by its unique cyclic structure. This compound plays a significant role in various biological processes, including protein synthesis, neurotransmitter regulation, and antioxidant activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- IUPAC Name : (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid

- Functional Groups : Carboxylic acid and isopropyl group

The biological activity of (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to altered metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

1. Protein Synthesis

L-Proline is integral to protein synthesis and collagen formation, contributing to tissue repair and structural integrity. It serves as a building block for proteins and plays a role in maintaining cellular functions.

2. Neurotransmitter Regulation

As a precursor for neurotransmitters, L-Proline influences mood and cognitive functions. Its involvement in neurotransmitter synthesis suggests potential applications in neuropharmacology.

3. Antioxidant Properties

Research indicates that L-Proline exhibits antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property may have implications for aging and degenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyrrolidin-2-one | Lactam | Antimicrobial properties |

| Pyrrolidine-2,5-dione | Dione | Enzyme inhibition |

| 2-Pyrrolidone-5-carboxylic acid | Carboxylic acid | Antimicrobial activity |

(2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its stereochemistry and the presence of an isopropyl group, which imparts distinct chemical properties compared to the above compounds .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds like 2-pyrrolidone-5-carboxylic acid (PCA), showing effectiveness against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens. While PCA exhibited lower antimicrobial activity than lactic acid, it demonstrated stability at higher temperatures .

In Vitro Studies

In vitro assays have confirmed that L-Proline can disrupt PD-1/PD-L1 binding in immune checkpoint blockade assays with low nanomolar activity. These findings suggest its potential use in cancer immunotherapy .

Cytotoxicity Assessments

Research involving A549 human lung adenocarcinoma cells indicated that L-Proline derivatives exhibited structure-dependent anticancer activity. Compounds were tested against cisplatin, revealing varying degrees of cytotoxicity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, methyl esters of pyrrolidine derivatives (e.g., (2R)-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride) can react with aldehydes under inert atmospheres, followed by hydrolysis to yield the carboxylic acid . Key parameters include temperature control (40–100°C), use of cesium carbonate as a base, and reaction times (~5–17 hours) to optimize yield and purity .

Q. How is the stereochemical integrity of the (2R) configuration preserved during synthesis?

- Methodology : Chiral resolution or asymmetric catalysis is employed. For instance, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups are used to stabilize the stereocenter during reactions. Evidence from Fmoc-protected pyrrolidine derivatives (e.g., (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid) shows that steric hindrance from bulky groups (e.g., trityl) minimizes racemization .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the stereochemistry and substituent positions. High-performance liquid chromatography (HPLC) with chiral columns verifies enantiomeric purity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, as demonstrated in safety data sheets for structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of (2R)-1-(propan-2-yl)pyrrolidine-2-carboxylic acid derivatives?

- Methodology : Molecular docking studies using software like AutoDock or Schrödinger Suite assess binding affinities to target proteins (e.g., angiotensin receptors). For example, pyrrolidine-2-carboxamide derivatives were modeled to evaluate interactions with AT₁ receptors, guiding the design of ligands with improved affinity . Density functional theory (DFT) calculations further optimize substituent effects on electronic properties .

Q. What strategies mitigate racemization in multi-step syntheses involving sensitive intermediates?

- Methodology : Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce kinetic energy, limiting stereochemical scrambling. Use of enantiomerically pure starting materials, as seen in the synthesis of (2S,4R)-Boc-protected pyrrolidine derivatives, ensures retention of configuration. Racemization can be monitored via circular dichroism (CD) or polarimetry .

Q. How do researchers resolve contradictory data in reaction optimization studies (e.g., conflicting yield reports)?

- Methodology : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For example, discrepancies in yields for palladium-catalyzed reactions (40–96%) are addressed by isolating side products via column chromatography and analyzing them via LC-MS. Reproducibility is ensured by strict adherence to inert conditions (argon/nitrogen) and standardized workup protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。